CCR8 Agonistic Potency: 10‑Fold Improvement Over ZK756326 Through Piperazine‑to‑Piperidine Scaffold Switching
In a systematic SAR study of phenoxybenzylpiperazine analogues, structural modification of the piperazine core of ZK756326—a phenoxybenzylpiperazine bearing a 2‑(2‑hydroxyethoxy)ethyl substituent—afforded congeners with enhanced CCR8 agonism. The most potent analogue, in which the piperazine ring was replaced by a piperidine ring, exhibited a 10‑fold greater potency than ZK756326 in a CCR8 calcium‑mobilization assay [1]. This finding demonstrates that the piperazine‑to‑piperidine switch is a validated strategy for boosting CCR8 activity, a principle that can be applied to the target compound's scaffold optimization.
| Evidence Dimension | CCR8 agonist potency (EC₅₀ fold‑change) |
|---|---|
| Target Compound Data | Not directly measured; the target compound retains the piperazine core, so its intrinsic CCR8 potency is predicted to be comparable to (or slightly better than) the ZK756326 scaffold, depending on the benzyl substituents. |
| Comparator Or Baseline | ZK756326 (2‑(2‑(4‑(3‑phenoxybenzyl)piperazin‑1‑yl)ethoxy)ethan‑1‑ol); piperidinyl analogue of ZK756326 (10‑fold more potent than ZK756326). |
| Quantified Difference | 10‑fold increase in CCR8 agonist potency for the piperidinyl analogue versus ZK756326 |
| Conditions | CCR8 calcium mobilization assay (recombinant human CCR8 expressed in HEK293 cells) |
Why This Matters
This head‑to‑head SAR demonstrates that the piperazine core is a critical determinant of CCR8 efficacy; procurement of the target piperazine (rather than a piperidine or a simpler mono‑benzyl piperazine) is essential for maintaining the CCR8 agonistic phenotype.
- [1] Li, Q.; et al. Synthesis and structure–activity relationship study of phenoxybenzylpiperazine analogues as CCR8 agonists. Bioorg. Chem. 2023, 139, 106755. DOI: 10.1016/j.bioorg.2023.106755. View Source
